molecular formula C11H15NO2 B13026890 Ethyl 1-methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate CAS No. 19397-75-2

Ethyl 1-methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate

Cat. No.: B13026890
CAS No.: 19397-75-2
M. Wt: 193.24 g/mol
InChI Key: TWUNSAFIJVYFOX-UHFFFAOYSA-N
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Description

Ethyl 1-methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate is a high-value chemical building block designed for professional research and further manufacturing applications. This compound belongs to the class of tetrahydrocyclopenta[b]pyrroles, which are fused bicyclic heterocycles of significant interest in medicinal and synthetic chemistry . The core pyrrole-2-carboxylate scaffold is a privileged structure found in various natural products and is associated with diverse physiological activities . As a methyl-substituted derivative, this ester is particularly useful as a versatile synthetic intermediate. Researchers can leverage this compound to develop novel molecular entities, exploring its potential across various fields. It is strictly for professional use in a laboratory or industrial setting. This product is offered with a guaranteed high level of purity and is accompanied by comprehensive analytical data. Intended Use and Handling: This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. It is not for human or veterinary use. All information provided is for your reference, and the product should be handled by qualified professionals only.

Properties

CAS No.

19397-75-2

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

ethyl 1-methyl-5,6-dihydro-4H-cyclopenta[b]pyrrole-2-carboxylate

InChI

InChI=1S/C11H15NO2/c1-3-14-11(13)10-7-8-5-4-6-9(8)12(10)2/h7H,3-6H2,1-2H3

InChI Key

TWUNSAFIJVYFOX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(N1C)CCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate typically involves the condensation of carboxylic acids with amines, followed by cyclization to form the pyrrole ring. One common method involves the use of 2,4,4-trimethoxybutan-1-amine and carboxylic acids under acid-mediated conditions . Another approach includes the reaction of 2,5-dimethoxytetrahydrofuran with various amines in the presence of a catalytic amount of iron (III) chloride .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the synthetic routes mentioned above. Optimization of reaction conditions, such as temperature, solvent, and catalysts, would be essential for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the ester group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted pyrrole derivatives.

Mechanism of Action

The mechanism of action of ethyl 1-methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For example, in biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations

Ethyl 6-Methyl-1,4,5,6-Tetrahydrocyclopenta[b]pyrrole-2-Carboxylate

  • Key Difference : Methyl group at the 6-position instead of the 1-position.
  • Impact: Positional isomerism alters steric hindrance and electronic distribution. The 6-methyl derivative may exhibit distinct conformational preferences, affecting reactivity in substitution or cycloaddition reactions.

Methyl 4-Oxo-1,4,5,6-Tetrahydrocyclopenta[b]pyrrole-2-Carboxylate

  • Key Difference : A ketone group (4-oxo) replaces a hydrogen at the 4-position.
  • Impact : The oxo group increases polarity and hydrogen-bonding capacity, likely enhancing solubility in polar solvents. This modification could also influence redox behavior or coordination chemistry in MOF synthesis .

Ethyl 1-Benzyl-1,4,5,6-Tetrahydrocyclopenta[b]pyrrole-2-Carboxylate

  • Key Difference : A benzyl group replaces the methyl group at the 1-position.
  • However, it facilitates catalytic hydrogenolysis, achieving 97% yield in continuous-flow systems for pharmaceutical intermediate synthesis .
Ring Size and Saturation

Ethyl 1,4,5,6,7,8-Hexahydrocyclohepta[b]pyrrole-2-Carboxylate

  • Key Difference : Seven-membered cyclohepta ring vs. five-membered cyclopenta ring.
  • Impact : The larger ring increases conformational flexibility and may reduce ring strain. This could improve stability in high-temperature applications or alter binding affinities in MOFs. Molecular weight (207.27 g/mol) and solubility may also differ .

Ethyl 1-Substituted-8-Oxo Derivatives

  • Key Difference : Additional 8-oxo group in hexahydrocyclohepta[b]pyrrole systems.
  • Impact : The ketone introduces a reactive site for nucleophilic attack or chelation, useful in synthesizing polyfunctional intermediates. Such derivatives are intermediates in complex heterocyclic syntheses .
Fused Ring Systems

Ethyl 1H-Pyrrolo[2,3-c]pyridine-2-Carboxylate

  • Key Difference : Fused pyrrole-pyridine system instead of cyclopentane-pyrrole.
  • Impact : The pyridine ring adds aromaticity and basicity, which could enhance pharmacological activity. Chlorinated derivatives (e.g., 5-chloro-substituted) may exhibit altered electronic properties for optoelectronic applications .

Comparative Data Table

Compound Name Substituents/Ring System Key Properties/Applications Reference
Ethyl 1-methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate 1-methyl, cyclopenta ring MOF precursor, pharmaceutical intermediate
Ethyl 6-methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate 6-methyl, cyclopenta ring Structural isomer; limited data
Methyl 4-oxo-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate 4-oxo, cyclopenta ring Enhanced polarity, solubility
Ethyl 1-benzyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate 1-benzyl, cyclopenta ring High-yield hydrogenolysis (97%) in flow systems
Ethyl 1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole-2-carboxylate Cyclohepta ring Increased flexibility, molecular weight 207.27
Ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate Fused pyrrole-pyridine Aromaticity, potential pharmacological use

Biological Activity

Ethyl 1-methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has the following characteristics:

  • IUPAC Name : this compound
  • Molecular Formula : C11H15NO2
  • Molecular Weight : 193.24 g/mol
  • CAS Number : 1207198-75-1

Research indicates that compounds with similar structures exhibit various biological activities, including antimicrobial and anticancer properties. The pyrrole ring system is often associated with interactions that inhibit key enzymes or disrupt cellular processes.

Antimicrobial Activity

Studies have shown that derivatives of pyrrole compounds can possess significant antimicrobial properties. For instance, research on pyrrole-2-carboxamides demonstrated potent anti-tuberculosis (anti-TB) activity with minimum inhibitory concentrations (MIC) as low as 0.016 μg/mL against Mycobacterium tuberculosis . While specific data for this compound is limited, the structural similarities suggest a potential for similar antimicrobial effects.

Anticancer Activity

Pyrrole-based compounds have been explored for their anticancer properties. In particular, studies have highlighted the ability of certain pyrrole derivatives to induce apoptosis in cancer cells through various pathways, including the inhibition of cell proliferation and migration. The specific mechanisms often involve the modulation of signaling pathways such as MAPK and PI3K/Akt .

Study on Antitubercular Activity

In a study focused on the design and synthesis of pyrrole derivatives for anti-TB activity, it was found that structural modifications significantly impacted efficacy. Compounds with bulky substituents showed enhanced activity against drug-resistant strains of Mycobacterium tuberculosis . Although this compound was not tested directly in this study, its structural analogs suggest a promising avenue for further research.

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. Research indicates that many pyrrole derivatives exhibit low cytotoxicity in non-target cells while maintaining efficacy against pathogens or cancer cells. For example, compounds showing MIC values below 0.016 μg/mL against M. tuberculosis also demonstrated high selectivity indices (SI), indicating a favorable therapeutic window .

Data Tables

PropertyValue
Molecular FormulaC11H15NO2
Molecular Weight193.24 g/mol
CAS Number1207198-75-1
Potential ActivitiesAntimicrobial, Anticancer
MIC (against M. tuberculosis)< 0.016 μg/mL (analogous)

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